Lipophilicity (LogP) Differentiation: N-Ethyl vs. Unsubstituted Amide and N-Isopropyl Analogs
The N-ethyl substitution on 4-Bromo-N-ethyl-2-methoxybenzamide yields a computed XLogP3 of 2.8, which is intermediate between the unsubstituted 4-bromo-2-methoxybenzamide (LogP 2.44) and the bulkier N-isopropyl analog (LogP ~3.17) [1][2][3]. This represents a +0.36 LogP increase over the primary amide and a -0.37 LogP decrease relative to the isopropyl derivative, positioning the N-ethyl compound within the optimal lipophilicity range (LogP 2-3) often targeted for CNS drug candidates while maintaining adequate aqueous solubility [4].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem); LogP = 2.21 (Chemscene computational) |
| Comparator Or Baseline | 4-Bromo-2-methoxybenzamide (CAS 812667-44-0): LogP = 2.44, PSA = 53.31; 4-Bromo-N-isopropyl-2-methoxybenzamide (CAS 1257664-91-7): ACD/LogP = 2.62, LogP = 3.17 (alternate calculation) |
| Quantified Difference | Target XLogP3 is +0.36 above primary amide baseline; -0.37 to -0.96 below N-isopropyl analog (depending on calculation method) |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm, Chemscene, ChemSpider ACD/LogP, and Molbase databases (in silico predictions, not experimental shake-flask measurements) |
Why This Matters
The intermediate lipophilicity of the N-ethyl analog may provide a better balance between membrane permeability and aqueous solubility compared to the N-methyl (too polar) or N-isopropyl (too lipophilic) variants, which is critical when selecting a building block for CNS-targeted library synthesis.
- [1] PubChem Compound Summary for CID 53216684, 4-Bromo-N-ethyl-2-methoxybenzamide. XLogP3 = 2.8. National Center for Biotechnology Information, 2024. View Source
- [2] Molbase Chemical Properties for 4-Bromo-2-methoxybenzamide (CAS 812667-44-0). LogP = 2.4408, PSA = 53.31. Molbase, 2024. View Source
- [3] Kuujia Product Page for N-Isopropyl 4-bromo-2-methoxybenzamide (CAS 1257664-91-7). LogP = 3.17070. Kuujia, 2024. View Source
- [4] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. 2010;1(6):435-449. View Source
